molecular formula C10H21Br B13486177 5-(Bromomethyl)-2,2-dimethylheptane

5-(Bromomethyl)-2,2-dimethylheptane

Cat. No.: B13486177
M. Wt: 221.18 g/mol
InChI Key: FOXZPWOXFUQFRS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,2-dimethylheptane typically involves the bromination of 2,2-dimethylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds as follows:

    Initiation: The radical initiator decomposes to form radicals.

    Propagation: The radical reacts with NBS to form a bromine radical, which then abstracts a hydrogen atom from 2,2-dimethylheptane, forming a carbon radical.

    Termination: The carbon radical reacts with another bromine molecule to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in the presence of a suitable solvent and radical initiator under controlled conditions can yield the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,2-dimethylheptane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination: Strong bases like potassium tert-butoxide in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Alcohols, nitriles, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

Scientific Research Applications

5-(Bromomethyl)-2,2-dimethylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,2-dimethylheptane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-2,2-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.

    5-Iodomethyl-2,2-dimethylheptane: Similar structure but with an iodine atom instead of bromine.

    2,2-Dimethylheptane: Lacks the bromomethyl group.

Uniqueness

5-(Bromomethyl)-2,2-dimethylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

5-(bromomethyl)-2,2-dimethylheptane

InChI

InChI=1S/C10H21Br/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

FOXZPWOXFUQFRS-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)(C)C)CBr

Origin of Product

United States

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